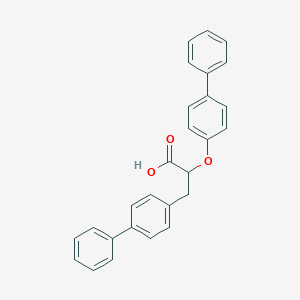

(S)-2-Amino-7-octynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Ácido 2-amino-7-octinoico es un compuesto orgánico con la fórmula molecular C8H13NO2. Es un derivado de aminoácido quiral, caracterizado por la presencia de un grupo amino (-NH2) y un grupo alquino terminal (-C≡C-)

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (S)-Ácido 2-amino-7-octinoico generalmente implica el uso de materiales de partida quirales o catalizadores quirales para garantizar la estereoquímica deseada. Un método común implica la alquilación de un derivado de glicina quiral con un precursor de alquino adecuado en condiciones básicas. La reacción a menudo se lleva a cabo en presencia de una base fuerte como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) para desprotonar el derivado de glicina, seguido de la adición del precursor de alquino.

Métodos de producción industrial: La producción industrial de (S)-Ácido 2-amino-7-octinoico puede implicar síntesis a gran escala utilizando métodos similares a los descritos anteriormente, con optimización para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: (S)-Ácido 2-amino-7-octinoico puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo alquino terminal se puede oxidar para formar ácidos carboxílicos o cetonas utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el tetróxido de osmio (OsO4).

Reducción: El grupo alquino se puede reducir a un alqueno o alcano utilizando catalizadores de hidrogenación como paladio sobre carbono (Pd/C) o el catalizador de Lindlar.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, formando amidas, ésteres u otros derivados.

Reactivos y condiciones comunes:

Oxidación: KMnO4, OsO4 u otros agentes oxidantes en condiciones ácidas o básicas.

Reducción: Pd/C, el catalizador de Lindlar u otros catalizadores de hidrogenación bajo atmósfera de gas hidrógeno (H2).

Sustitución: Cloruros de acilo, anhídridos u otros electrófilos en presencia de una base o catalizador ácido.

Productos principales:

Oxidación: Ácidos carboxílicos, cetonas o aldehídos.

Reducción: Alquenos o alcanos.

Sustitución: Amidas, ésteres u otros derivados sustituidos.

Aplicaciones Científicas De Investigación

(S)-Ácido 2-amino-7-octinoico tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como auxiliar quiral en la síntesis asimétrica.

Biología: Se estudia el compuesto por su posible papel en la inhibición enzimática y como sustrato para diversas reacciones bioquímicas.

Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico, particularmente en el desarrollo de medicamentos dirigidos a enzimas o vías específicas.

Industria: (S)-Ácido 2-amino-7-octinoico se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de (S)-Ácido 2-amino-7-octinoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo alquino terminal puede formar enlaces covalentes con residuos del sitio activo de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. El grupo amino puede participar en enlaces de hidrógeno e interacciones electrostáticas, lo que influye aún más en la afinidad de unión y la especificidad del compuesto.

Compuestos similares:

®-Ácido 2-amino-7-octinoico: El enantiómero de (S)-Ácido 2-amino-7-octinoico, con propiedades químicas similares pero actividad biológica diferente debido a su estereoquímica opuesta.

Ácido 2-amino-3-butinoico: Un compuesto estructuralmente relacionado con una cadena de alquino más corta, utilizado en aplicaciones similares pero con diferente reactividad y propiedades.

Ácido 2-amino-4-pentinoico: Otro compuesto relacionado con una longitud intermedia de cadena de alquino, que exhibe propiedades químicas y biológicas únicas.

Singularidad: (S)-Ácido 2-amino-7-octinoico es único debido a su estereoquímica específica y la presencia de un grupo amino y un grupo alquino terminal.

Comparación Con Compuestos Similares

®-2-Amino-7-octynoic acid: The enantiomer of (S)-2-Amino-7-octynoic acid, with similar chemical properties but different biological activity due to its opposite stereochemistry.

2-Amino-3-butynoic acid: A structurally related compound with a shorter alkyne chain, used in similar applications but with different reactivity and properties.

2-Amino-4-pentynoic acid: Another related compound with an intermediate alkyne chain length, exhibiting unique chemical and biological properties.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an amino group and a terminal alkyne group

Propiedades

Fórmula molecular |

C8H13NO2 |

|---|---|

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

2-aminooct-7-ynoic acid |

InChI |

InChI=1S/C8H13NO2/c1-2-3-4-5-6-7(9)8(10)11/h1,7H,3-6,9H2,(H,10,11) |

Clave InChI |

HYWGKAZTGORCAE-UHFFFAOYSA-N |

SMILES canónico |

C#CCCCCC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)

![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)

![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)

![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)